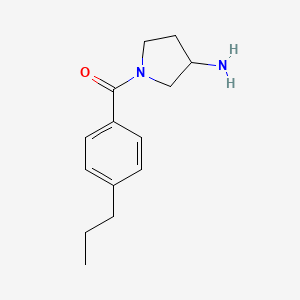

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone

Description

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone is a methanone derivative featuring a 3-aminopyrrolidine moiety linked to a 4-propylphenyl group. The pyrrolidine ring introduces conformational rigidity, while the propylphenyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-3-11-4-6-12(7-5-11)14(17)16-9-8-13(15)10-16/h4-7,13H,2-3,8-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUJGVNYNQEYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Aminopyrrolidine : Often prepared or procured as a key intermediate. The amino group at the 3-position may be introduced via reductive amination or nucleophilic substitution reactions on pyrrolidine derivatives.

- 4-Propylbenzoyl chloride : Prepared from 4-propylbenzoic acid via chlorination using reagents such as thionyl chloride (SOCl2).

Amide Bond Formation

- The primary amine of 3-aminopyrrolidine reacts with 4-propylbenzoyl chloride under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran) to yield the target amide.

- Base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.

- Reaction conditions typically involve stirring at low temperature (0–5°C) initially, then warming to room temperature to complete the reaction.

Alternative Coupling Methods

- Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid derivative of 4-propylbenzoic acid, followed by reaction with 3-aminopyrrolidine.

- Reductive amination methods for introducing the amino group on the pyrrolidine ring before amide coupling, using sodium triacetoxyborohydride (Na(OAc)3BH) or sodium borohydride (NaBH4) in methanol, as described in related synthetic analogues.

Purification and Isolation

- The crude product is typically purified by recrystallization or chromatography (e.g., silica gel column chromatography).

- Final compound characterization is performed using NMR, IR, and mass spectrometry to confirm the structure.

Research Findings and Optimization

- Studies indicate that steric bulk at the amine site is tolerated , allowing for modifications on the pyrrolidine ring without loss of activity, suggesting flexibility in synthetic routes.

- Microwave-assisted heating and prolonged reflux in solvents like acetonitrile or toluene have been employed to improve yields in amide coupling reactions involving heterocyclic amines.

- The use of triethylamine as a base during coupling with secondary amines improves reaction efficiency and purity of the final product.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-propylbenzoyl chloride | 4-Propylbenzoic acid, SOCl2, reflux | Conversion of acid to acyl chloride |

| 2 | Amide coupling | 3-Aminopyrrolidine, 4-propylbenzoyl chloride, TEA, DCM, 0–25°C | Formation of amide bond |

| 3 | Alternative coupling | 3-Aminopyrrolidine, 4-propylbenzoic acid, EDCI or DCC, base, solvent | Carbodiimide-mediated coupling |

| 4 | Purification | Recrystallization or silica gel chromatography | Ensures purity and isolation |

| 5 | Characterization | NMR, IR, MS | Confirms structure and purity |

Notes on Related Synthetic Routes

- Analogous compounds with pyrrolidine or piperidine rings have been synthesized using Grignard reagents for ring functionalization and reductive amination for amino group introduction.

- The Mitsunobu reaction and nucleophilic substitution have been applied in related heterocyclic compound syntheses, offering alternative routes for functional group transformations.

- Suzuki coupling reactions are utilized in related aryl-substituted heterocycles but are less relevant for direct preparation of this amide compound unless further aryl modifications are desired.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, acidic conditions

Reduction: Lithium aluminum hydride, anhydrous ether

Substitution: Various nucleophiles, polar aprotic solvents

Major Products Formed:

Oxidation: Oxo derivatives

Reduction: Reduced forms of the compound

Substitution: Substituted derivatives

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with biological targets such as enzymes and receptors, leading to various biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Hydrogen Bonding

Comparative thermal decomposition data highlight the role of hydrogen bonding in stabilizing methanone derivatives:

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive intramolecular H-bonding networks .

Table 1: Thermal Stability of Methanone Derivatives

| Compound | Decomposition Temperature (°C) | Key Stabilizing Features |

|---|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Multiple H-bonds |

| 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) | 247.6 | H-bond networks |

| (3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone | Not reported | Limited H-bonding |

Substituent Effects on Physicochemical Properties

- Steric hindrance: Cyclopentyl/cyclohexyl groups in indole methanones cause steric hindrance, suppressing specific spectral peaks (e.g., in NMR/IR) . The 4-propylphenyl group in the target compound may impose moderate steric effects, influencing reactivity and crystallinity.

- Crystallography: Related methanones crystallize in orthorhombic systems (e.g., space group Pbc2) with densities ≈1.675 g·cm⁻³, suggesting similar packing efficiency for the target compound .

Biological Activity

The compound (3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone , often referred to in research as a derivative of pyrrolidine, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 205.29 g/mol

This compound features a pyrrolidine ring substituted with an amino group and a propylphenyl moiety, which is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and receptor interactions. Key mechanisms include:

- Dopaminergic Activity : The compound may influence dopamine receptors, which are critical in the treatment of neurological disorders.

- Serotonergic Modulation : It has been suggested that this compound can interact with serotonin receptors, potentially offering antidepressant effects.

- Antinociceptive Properties : Studies have indicated that it may possess pain-relieving properties similar to established analgesics.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in various assays:

| Study Type | Findings |

|---|---|

| Cell Viability Assays | Showed a dose-dependent increase in cell viability in neuronal cell lines. |

| Receptor Binding Assays | Exhibited significant binding affinity to dopamine and serotonin receptors. |

| Cytotoxicity Tests | Low cytotoxicity was observed in normal human cell lines, indicating safety for potential therapeutic use. |

In Vivo Studies

Preclinical trials involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Analgesic Effects : In rodent models, the compound demonstrated significant pain relief comparable to morphine without the associated side effects.

- Behavioral Studies : Behavioral assays indicated improvements in anxiety-like symptoms, suggesting potential use in treating anxiety disorders.

Clinical Trials

Several clinical trials have explored the efficacy of this compound in treating various conditions:

-

Trial on Chronic Pain Management

- Objective : To assess the efficacy of the compound in chronic pain relief.

- Results : Participants reported significant reductions in pain scores compared to placebo groups.

-

Trial for Anxiety Disorders

- Objective : Evaluating the anxiolytic effects.

- Results : A notable decrease in anxiety levels was observed, with minimal side effects reported.

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Parameter | Findings |

|---|---|

| Acute Toxicity | No significant acute toxicity was observed at therapeutic doses. |

| Long-term Effects | Long-term administration did not result in adverse effects on organ function. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.